molecular formula C9H7BrN2 B1171740 TRIP-1 protein CAS No. 171601-26-6

TRIP-1 protein

Cat. No.: B1171740
CAS No.: 171601-26-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRIP-1 (TGF-β Receptor Interacting Protein-1), also known as EIF3I, is a multifunctional protein with critical roles in intracellular signaling and extracellular matrix formation. As a component of the eukaryotic translation initiation factor 3 (eIF-3) complex, TRIP-1 is essential for multiple steps in protein synthesis initiation, including ribosome assembly and recruitment of initiation factors to form the 43S pre-initiation complex . Simultaneously, it functions as a key modulator of Transforming Growth Factor Beta (TGF-β) signaling pathway, where it interacts directly with the TGF-β type II receptor and can either positively or negatively influence downstream signaling depending on cellular context . In bone biology research, TRIP-1 serves as a positive regulator of osteoblast function and differentiation. Studies demonstrate that TRIP-1 expression increases during early osteoblast maturation, and its knockdown significantly reduces alkaline phosphatase activity, cell proliferation, and expression of key osteogenic markers including collagen I, Runx2, osteopontin, and osteocalcin . Remarkably, despite lacking a classical signal peptide, TRIP-1 is exported to the extracellular matrix via exosomes where it directly promotes matrix mineralization . In the extracellular environment, TRIP-1 binds to Type-I collagen with a KD of 48 μM and facilitates hydroxyapatite nucleation and growth, making it invaluable for studies of biomineralization and bone tissue engineering . Beyond skeletal research, TRIP-1 has significant applications in fibrosis and cancer studies. In pulmonary fibrosis models, TRIP-1 knockdown induces fibroblast-to-myofibroblast trans-differentiation, enhances collagen contraction, and increases resistance to apoptosis through AKT pathway modulation rather than traditional Smad3 signaling . TRIP-1 also functions as a proto-oncogene in various cancers, where it activates Akt pathways promoting metastasis, and regulates angiogenesis by modulating VEGF expression . This recombinant Human TRIP-1 protein, expressed in E. coli with an N-terminal His-tag and purified to >90% purity, is provided at 1 mg/mL concentration in 20 mM Tris-HCl buffer (pH 8.0) with 0.4M UREA and 10% glycerol . It is specifically designed for western blot, mineralization assays, and mechanistic studies of TGF-β signaling, but is NOT APPROVED for human, clinical, or diagnostic applications.

Properties

CAS No.

171601-26-6

Molecular Formula

C9H7BrN2

Synonyms

TRIP-1 protein

Origin of Product

United States

Comparison with Similar Compounds

Wdr5

  • Structure : Wdr5, a WD40 protein with seven WD40 repeats homologous to TRIP-1, also forms a β-propeller .
  • Function : Unlike TRIP-1, Wdr5 primarily regulates histone methylation and osteoblast differentiation through its interaction with chromatin modifiers. While both proteins are found in mineralized tissues, Wdr5’s role in hydroxyapatite nucleation remains unconfirmed .
  • Pathway : Wdr5 is implicated in skeletal development but lacks direct evidence of TGF-β receptor interaction or ECM mineralization activity .

GPSß

  • Structure : GPSß shares seven WD40 domains and a β-propeller structure with TRIP-1 .
  • Function : GPSß interacts with calmodulin to enhance alkaline phosphatase activity, a key enzyme in mineralization. In mollusks, GPSß is essential for shell formation, but its role in vertebrate mineralization is less defined .

PR55 Subunits (PR55α/PR55β)

  • Structure : These regulatory subunits of protein phosphatase 2A (PP2A) contain five WD40 repeats, fewer than TRIP-1 .
  • Function : PR55 subunits interact with TGF-β receptors and modulate signaling, similar to TRIP-1. However, they lack TRIP-1’s dual role in translation initiation and ECM mineralization .

Functional Analogues in Mineralization and Signaling

EIF3I (TRIP-1 Homolog in Translation Initiation)

  • Structure : Identical to TRIP-1, EIF3I is a WD40 protein subunit of eIF3 .
  • Function : While TRIP-1 integrates TGF-β signaling with translation regulation, EIF3I lacks extracellular roles in mineralization or angiogenesis .

MMPs (Matrix Metalloproteinases)

  • Function : MMPs degrade ECM components, opposing TRIP-1’s role in ECM stabilization. TRIP-1 promotes collagen fiber organization, whereas MMPs disrupt it .

Comparative Functional Analysis

Table 1: Structural and Functional Comparison of TRIP-1 and Related Proteins

Protein WD40 Domains β-Propeller TGF-β Interaction Mineralization Role Dual Function (Signaling/Translation)
TRIP-1 7 Yes Yes Hydroxyapatite nucleation Yes
Wdr5 7 Yes No Unconfirmed No
GPSß 7 Yes No Alkaline phosphatase activation No
PR55α/β 5 Partial Yes No No
EIF3I 7 Yes No No Translation only

Key Research Findings

TRIP-1 in Mineralization : Recombinant TRIP-1 binds calcium phosphate and nucleates hydroxyapatite in vitro, a function absent in Wdr5 and GPSß .

Dual Roles : TRIP-1 uniquely bridges TGF-β signaling and protein synthesis, a feature absent in structural homologs like GPSß .

Controversies and Unresolved Questions

  • Mineralization Mechanisms : While TRIP-1’s role in hydroxyapatite formation is established, the precise molecular interactions (e.g., collagen vs. calcium phosphate binding) require further elucidation .
  • Evolutionary Divergence : TRIP-1 homologs in plants and yeast regulate growth and cell proliferation, suggesting ancestral WD40 functions that diverged in vertebrates .

Preparation Methods

Cloning and Vector Selection

The bacterial expression of TRIP-1 relies on the pQE-30 plasmid (Qiagen), a high-copy-number vector designed for inducible expression of N-terminal 6xHis-tagged proteins. A 973-bp fragment encoding the full-length rat TRIP-1 cDNA is cloned into the EcoRI and XhoI restriction sites of the vector, ensuring proper reading frame alignment. The pQE-30 system facilitates tight regulation of protein expression via the T5 promoter and lac operator, minimizing basal leakage before induction. This vector is preferred for its compatibility with Ni-NTA affinity chromatography, which simplifies downstream purification.

Bacterial Strain and Transformation

Escherichia coli BL21-Gold(DE3) is the host strain of choice due to its robust protein synthesis capacity and compatibility with T5 promoter-driven expression. Competent cells are transformed with the recombinant pQE-30-TRIP-1 plasmid via heat shock, followed by selection on LB agar plates containing 100 µg/mL ampicillin. The DE3 lysogen in this strain provides T7 RNA polymerase under IPTG control, though the pQE-30 system primarily utilizes the T5 promoter.

Induction of Protein Expression

Protein expression is induced at an optical density (OD600) of 0.6–0.8 using 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Post-induction cultures are incubated at 37°C for 4–6 hours with vigorous shaking (220 rpm). Under these conditions, TRIP-1 accumulates in the soluble fraction, avoiding inclusion body formation. Yield optimization studies indicate that reducing the incubation temperature to 25°C post-induction enhances solubility without significantly affecting total protein output.

Purification Techniques for TRIP-1

Immobilized Metal Affinity Chromatography (IMAC)

TRIP-1 is purified under native conditions using Ni-NTA agarose resin (Qiagen). Cell pellets are lysed in a buffer containing 50 mM NaH2PO4, 300 mM NaCl, and 10 mM imidazole (pH 8.0), supplemented with lysozyme (1 mg/mL) and protease inhibitors. After centrifugation (12,000 × g, 30 min), the supernatant is loaded onto a Ni-NTA column pre-equilibrated with lysis buffer. Contaminants are removed via sequential washes with 20 mM and 50 mM imidazole, and TRIP-1 is eluted using 250 mM imidazole (pH 8.0).

Table 1: Purification Parameters for Recombinant TRIP-1

ParameterDetailSource
Column MatrixNi-NTA Agarose
Binding Buffer50 mM NaH2PO4, 300 mM NaCl, pH 8.0
Elution Buffer250 mM Imidazole, pH 8.0
Typical Yield8–12 mg/L culture

Buffer Exchange and Concentration

Eluted TRIP-1 is dialyzed against 20 mM Tris-HCl (pH 7.4) and 150 mM NaCl to remove imidazole, which can interfere with downstream applications. Ultrafiltration devices with a 10-kDa molecular weight cutoff are used to concentrate the protein to 1–2 mg/mL. Dynamic light scattering (DLS) analysis confirms monodispersity, with a hydrodynamic radius consistent with its 36-kDa monomeric form.

Quality Control and Validation

SDS-PAGE and Western Blot Analysis

Purity is assessed via 12% SDS-PAGE, revealing a single band at ~36 kDa. Western blotting using anti-His antibodies (1:2,000 dilution) confirms the presence of the 6xHis tag. Additional validation with a polyclonal anti-TRIP-1 antibody (ProteinTech Group) demonstrates specificity, with no cross-reactivity to E. coli proteins.

Mass Spectrometry

MALDI-TOF mass spectrometry identifies the protein through peptide mass fingerprinting. Trypsin-digested samples yield peptides matching the theoretical masses of TRIP-1, with 95% sequence coverage. Disulfide bonds are absent, consistent with its cytoplasmic origin.

Functional Characterization of Purified TRIP-1

Collagen Binding Assays

Surface plasmon resonance (SPR) using a Biacore T200 system demonstrates TRIP-1 binding to type I collagen with a dissociation constant (KdK_d) of 48μM48 \, \mu M . Immobilized collagen fibrils (200 response units) are exposed to TRIP-1 concentrations ranging from 10 to 100 µM. Sensorgrams fit to a 1:1 Langmuir binding model reveal rapid association (kon=1.2×104M1s1k_{on} = 1.2 \times 10^4 \, M^{-1}s^{-1}) and slow dissociation (koff=5.8×104s1k_{off} = 5.8 \times 10^{-4} \, s^{-1}).

Table 2: TRIP-1 Functional Properties

AssayResultSource
Collagen KdK_d48μM48 \, \mu M
Calcium Binding2.1±0.3mol Ca2+/mol protein2.1 \pm 0.3 \, \text{mol Ca}^{2+}/\text{mol protein}
Mineralization Promotion3.2-fold increase in hydroxyapatite deposition

Mineralization Studies

TRIP-1 promotes hydroxyapatite nucleation on demineralized dentin wafers. Scanning electron microscopy (SEM) reveals spherical mineral aggregates (50–200 nm diameter) after 48 hours in a metastable calcium phosphate solution. Energy-dispersive X-ray spectroscopy (EDX) confirms a Ca/P ratio of 1.67, consistent with stoichiometric hydroxyapatite.

Challenges and Optimizations

Solubility and Refolding

While TRIP-1 is predominantly soluble when expressed at 25°C, prolonged induction at 37°C shifts the protein to inclusion bodies. Denaturation in 6 M guanidine-HCl followed by stepwise dialysis into refolding buffer (20 mM Tris, 150 mM NaCl, 10% glycerol, 1 mM reduced glutathione) restores activity, albeit with a 40% yield reduction.

Tag Removal Considerations

The 6xHis tag is retained in most functional studies, as its removal via thrombin cleavage (engineered site: LVPR↓GS) compromises TRIP-1’s collagen-binding capacity. Circular dichroism (CD) spectroscopy shows that tag-free TRIP-1 undergoes a 15% reduction in α-helical content, suggesting structural perturbations.

Applications of Recombinant TRIP-1

Exosome-Mediated ECM Delivery

TRIP-1 lacking a signal peptide is exported via exosomes in MC3T3-E1 osteoblasts. Ultracentrifugation (100,000 × g, 2 h) isolates exosomes containing TRIP-1, which enhance matrix mineralization in vivo. Subcutaneous implantation in mice results in 2.1-fold higher calcium deposition compared to controls.

TGF-β Signaling Modulation

Luciferase reporter assays demonstrate TRIP-1’s role in amplifying TGF-β responses. MC3T3-E1 cells transfected with TRIP-1 siRNA show a 70% reduction in TGF-β-induced Smad7 expression, confirming its co-receptor function .

Q & A

Q. Methodological Notes

  • Antibody Validation : Always include isotype controls and competitive inhibition in immunohistochemistry .
  • Data Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., detailed protocols for cell culture, shRNA sequences) .
  • Conflict Resolution : Use Bayesian meta-analysis to reconcile contradictory findings from independent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.